molecular formula C6H8OS B1647465 (2-Methylthiophen-3-yl)methanol

(2-Methylthiophen-3-yl)methanol

Cat. No.: B1647465
M. Wt: 128.19 g/mol
InChI Key: RLNQWCWFDMCNKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Methylthiophen-3-yl)methanol is a thiophene-based alcohol with a methyl substituent at the 2-position of the thiophene ring and a hydroxymethyl group at the 3-position. For instance, analogs like (2,4-dimethylthiophen-3-yl)methanol (CAS 63826-86-8) share a similar backbone, differing only in additional methyl substituents .

Properties

IUPAC Name

(2-methylthiophen-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8OS/c1-5-6(4-7)2-3-8-5/h2-3,7H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNQWCWFDMCNKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CS1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and similarities among (2-Methylthiophen-3-yl)methanol and related compounds:

Compound Name Substituents on Thiophene Ring Additional Functional Groups Molecular Formula Molecular Weight (g/mol) CAS Number
(2-Methylthiophen-3-yl)methanol -CH₃ at C2, -CH₂OH at C3 None C₆H₈OS 128.19* Not explicitly provided
(2,4-Dimethylthiophen-3-yl)methanol -CH₃ at C2 and C4, -CH₂OH at C3 None C₇H₁₀OS 142.22 63826-86-8
(2-Bromothiophen-3-yl)methanol -Br at C2, -CH₂OH at C3 None C₅H₅BrOS 193.06 70260-16-1
(6-Methoxynaphthalen-2-yl)(thiophen-3-yl)methanol -CH₂OH at C3 (thiophene), fused methoxynaphthalene Methoxy-naphthalene substituent C₁₆H₁₄O₂S 270.35 1443325-18-5
Phenyl(thiophen-3-yl)methanol -CH₂OH at C3 (thiophene), phenyl group Phenyl ring C₁₁H₁₀OS 194.26 102871-39-6

*Calculated based on molecular formula.

Key Observations :

  • Substituent Effects: The introduction of electron-withdrawing groups (e.g., bromine in (2-Bromothiophen-3-yl)methanol) increases molecular polarity and reactivity compared to methyl groups .
  • Steric and Electronic Modifications: Bulky substituents, such as the methoxynaphthalene group in (6-Methoxynaphthalen-2-yl)(thiophen-3-yl)methanol, significantly alter solubility and π-π stacking behavior, making these compounds suitable for materials science applications .

Physicochemical Properties

While direct data for (2-Methylthiophen-3-yl)methanol are sparse, analogs provide predictive trends:

Compound Density (g/cm³) Boiling Point (°C) pKa (Predicted)
(6-Methoxynaphthalen-2-yl)(thiophen-3-yl)methanol 1.259 467.7 13.54
Phenyl(thiophen-3-yl)methanol Not reported Not reported ~13–14 (alcohol typical)

The high boiling point of (6-Methoxynaphthalen-2-yl)(thiophen-3-yl)methanol (467.7°C) reflects strong intermolecular interactions due to its extended aromatic system . In contrast, simpler derivatives like (2-Bromothiophen-3-yl)methanol are expected to have lower boiling points due to reduced molecular weight and polarity.

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